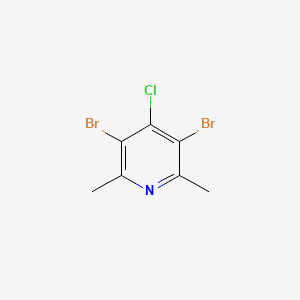

3,5-Dibromo-4-chloro-2,6-dimethylpyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-4-chloro-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOGWSXQURLBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393938 | |

| Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633318-46-4 | |

| Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the halogenated pyridine derivative, 3,5-Dibromo-4-chloro-2,6-dimethylpyridine. This document is intended to serve as a foundational resource, consolidating available data and outlining robust experimental methodologies for the precise determination of its physical characteristics. Given the specificity of this compound, this guide synthesizes data from computational models and extrapolates best practices from methodologies applied to structurally similar molecules.

Introduction: The Significance of Physical Properties in Research and Development

The physical properties of a compound, such as its melting point, boiling point, and solubility, are fundamental parameters that govern its behavior in both chemical and biological systems. For researchers in drug discovery and development, a thorough understanding of these characteristics is paramount. These properties influence a compound's synthesis, purification, formulation, and ultimately, its pharmacokinetic and pharmacodynamic profile. The presence of multiple halogen substituents on the pyridine ring of this compound suggests a compound with distinct electronic and steric properties, making the empirical determination of its physical attributes a critical step in its scientific exploration.

Molecular Identity and Computed Properties

A precise understanding of a molecule's structure is the cornerstone of any physicochemical analysis. The structural and computed properties of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 633318-46-4 | PubChem[1] |

| Molecular Formula | C₇H₆Br₂ClN | PubChem[1] |

| Molecular Weight | 299.39 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C(=C(C(=N1)C)Br)Cl)Br | PubChem[1] |

| InChI | InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | PubChem[1] |

| InChIKey | SFOGWSXQURLBNE-UHFFFAOYSA-N | PubChem[1] |

These identifiers provide an unambiguous chemical definition of the molecule. The computed properties, derived from computational algorithms, offer initial estimates that must be validated through empirical measurement.

Known and Anticipated Physical State

Based on information from chemical suppliers, this compound is a white to yellow solid at standard temperature and pressure. This observation is consistent with the anticipated properties of a moderately sized, halogenated aromatic molecule, which often exist as crystalline solids due to favorable intermolecular interactions in the solid state.

Thermal Properties: Melting and Boiling Points (Experimental Determination Required)

As of the latest literature review, specific experimental data for the melting and boiling points of this compound have not been reported. The determination of these fundamental properties is a critical first step in the experimental characterization of a new or sparsely studied compound.

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Principle: This protocol utilizes the capillary melting point method, a standard and reliable technique for determining the melting range of a solid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.

Considerations for Boiling Point Determination

Given that this compound is a solid at room temperature, its boiling point is expected to be significantly high and may require vacuum distillation to prevent decomposition at atmospheric pressure. The experimental determination of the boiling point would necessitate specialized equipment and careful execution.

Solubility Profile: A Key to Application

The solubility of a compound in various solvents is a critical parameter that dictates its utility in different applications, from reaction chemistry to biological assays. No quantitative solubility data for this compound is currently available in the public domain.

Predicted Solubility

Based on its structure—a substituted pyridine with both polar (the nitrogen atom) and nonpolar (the aromatic ring and methyl groups) regions, along with halogen atoms that can participate in halogen bonding—it is anticipated that this compound will exhibit:

-

Low solubility in water.

-

Moderate to good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

-

Limited solubility in nonpolar solvents like hexanes.

Experimental Protocol for Quantitative Solubility Determination

A reliable method for determining solubility involves the preparation of a saturated solution at a controlled temperature, followed by the quantitative analysis of the solute concentration.

Principle: This protocol employs the isothermal equilibrium method followed by High-Performance Liquid Chromatography (HPLC) for accurate concentration determination.

Methodology:

-

Equilibration: An excess of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Temperature Control: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: A sample of the supernatant is withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilution and Analysis: The filtered saturated solution is accurately diluted with a suitable solvent, and the concentration is determined by a validated HPLC method against a standard curve.

Figure 2: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found, its structure allows for predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups. The chemical shift of this singlet will be influenced by the electron-withdrawing effects of the halogen atoms on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the halogens will be significantly affected.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms and one chlorine atom. The relative abundances of the M, M+2, M+4, and M+6 peaks will be a key diagnostic feature for confirming the elemental composition of the molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute toxicity, oral (Category 3): Toxic if swallowed.[1]

-

Skin irritation (Category 2): Causes skin irritation.[1]

-

Eye irritation (Category 2): Causes serious eye irritation.[1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound and provided standardized, field-proven protocols for their experimental determination. While a complete experimental dataset for this compound is not yet publicly available, the methodologies outlined herein provide a robust framework for researchers to generate the necessary data to advance their scientific and developmental objectives. The unique substitution pattern of this molecule makes it an intriguing candidate for further study, and a thorough characterization of its physical properties is the essential first step in unlocking its potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 817217, 3,5-Dibromo-2,6-dimethylpyridine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7937, 2,6-Lutidine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3589112, this compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to 3,5-Dibromo-4-chloro-2,6-dimethylpyridine (CAS: 633318-46-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in numerous natural products and pharmaceuticals.[1][2] The strategic functionalization of the pyridine ring with halogens provides a versatile platform for the synthesis of complex molecules through various cross-coupling reactions.[3] This guide provides a comprehensive technical overview of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine, a highly functionalized building block with significant potential in synthetic chemistry. We will delve into its synthesis, structural characteristics, reactivity, and potential applications, offering insights grounded in established chemical principles.

Physicochemical Properties and Structural Elucidation

This compound is a polyhalogenated derivative of 2,6-lutidine. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 633318-46-4 | [4] |

| Molecular Formula | C₇H₆Br₂ClN | [4] |

| Molecular Weight | 299.39 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=C(C(=C(C(=N1)C)Br)Cl)Br | [4] |

| InChI Key | SFOGWSXQURLBNE-UHFFFAOYSA-N | [4] |

| Predicted XLogP3-AA | 3.7 | [5] |

| Physical Form | White to yellow solid | [6] |

Spectral Data (Predicted)

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple, showing a single resonance for the two equivalent methyl groups.

-

δ 2.5-2.7 ppm (s, 6H, 2 x CH₃): The chemical shift of the methyl protons will be influenced by the adjacent halogen substituents and the pyridine ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide more detailed structural information.

-

δ ~155-160 ppm (C2, C6): Carbons attached to the nitrogen and a methyl group.

-

δ ~140-145 ppm (C4): Carbon bearing the chlorine atom.

-

δ ~120-125 ppm (C3, C5): Carbons bearing the bromine atoms.

-

δ ~20-25 ppm (CH₃): Methyl carbons.

Mass Spectrometry (EI): The mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) will appear as a cluster of peaks, with the most abundant ones corresponding to the combinations of the major isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). The predicted monoisotopic mass is 296.85556 Da.[5]

Synthesis of this compound

A plausible synthetic route to this compound commences with the readily available starting material, 2,6-lutidine (2,6-dimethylpyridine).[7] The synthesis involves a sequence of electrophilic halogenations. The exact order of these steps can influence the final product, and careful control of reaction conditions is crucial for achieving the desired regioselectivity. Direct electrophilic halogenation of the pyridine ring can be challenging and often requires harsh conditions.[8] A more controlled approach often involves the activation of the pyridine ring, for instance, through the formation of a pyridine N-oxide.[9][10]

Proposed Synthetic Pathway:

A logical synthetic approach would involve a three-step halogenation of 2,6-lutidine. The directing effects of the methyl groups and the introduced halogens will guide the position of the subsequent additions.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol (Illustrative):

Step 1: Dibromination of 2,6-Lutidine

-

To a solution of 2,6-lutidine in a suitable solvent (e.g., concentrated sulfuric acid), add bromine dropwise at a controlled temperature.

-

The reaction mixture is then heated to promote the electrophilic aromatic substitution. The electron-donating methyl groups direct the bromination to the 3- and 5-positions.

-

Upon completion, the reaction is quenched with a suitable base, and the product, 3,5-Dibromo-2,6-dimethylpyridine, is isolated and purified.

Step 2: Chlorination of 3,5-Dibromo-2,6-dimethylpyridine

-

The dibrominated intermediate is subjected to chlorination. Due to the deactivating effect of the two bromine atoms, this step may require a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to facilitate the reaction.

-

The chlorine will be directed to the remaining activated position, which is the 4-position, yielding the final product.

-

The product is then isolated and purified, for example, by recrystallization or column chromatography.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in cross-coupling reactions. This allows for the sequential and regioselective introduction of various functional groups, making it a valuable building block for creating diverse molecular architectures.

Regioselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[11][12][13] and Buchwald-Hartwig amination[14][15][16] reactions, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. Therefore, in this compound, the two C-Br bonds are expected to be more reactive than the C-Cl bond.

The electronic environment of the pyridine ring also plays a crucial role. The positions ortho and para to the nitrogen (C2, C4, C6) are more electron-deficient and thus more susceptible to oxidative addition in cross-coupling reactions. In this molecule, the bromine atoms are at the 3- and 5-positions, while the chlorine is at the 4-position. The relative reactivity of the C3/C5-Br versus the C4-Cl will depend on a combination of electronic and steric factors, as well as the specific reaction conditions (catalyst, ligand, base, and solvent). It is plausible that with careful optimization of reaction conditions, selective coupling at the bromine positions can be achieved, leaving the chlorine atom intact for subsequent transformations.

Caption: Reactivity of this compound in cross-coupling reactions.

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for the Suzuki-Miyaura coupling of polyhalogenated pyridines.[11][12][13]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Polyhalogenated pyridines are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[3][17] The ability to selectively functionalize the different halogen positions on this compound makes it a particularly attractive building block.

-

Medicinal Chemistry: The pyridine nucleus is a common feature in many approved drugs.[1] The introduction of aryl, heteroaryl, or amino groups through cross-coupling reactions can lead to the generation of large libraries of compounds for high-throughput screening in drug discovery programs. The specific substitution pattern of this molecule allows for the synthesis of highly substituted, sterically hindered molecules that can explore unique regions of chemical space. Halogen atoms themselves can also participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding.[18]

-

Materials Science: Substituted pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry. The rigid, well-defined structure of functionalized pyridines derived from this building block could be exploited in the design of novel materials with specific electronic or photophysical properties.

Safety and Handling

This compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

-

GHS Hazard Statements: H301, H315, H319, H335.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a versatile and highly functionalized building block with significant potential for the synthesis of complex organic molecules. Its three halogen atoms with differing reactivities provide a handle for sequential and regioselective cross-coupling reactions, enabling the construction of diverse and highly substituted pyridine derivatives. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, and potential applications, aiming to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.

- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.

- Supporting Inform

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen

- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.

- Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding.

- Halogenation of pyridine compounds.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, 2018.

- 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- This compound. PubChem.

- Buchwald–Hartwig amin

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- This compound. PubChemLite.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH, 2018.

- Mass spectrometry of 3,4,5-Tribromo-2,6-dimethylpyridine. Benchchem.

- This compound, 95% Purity, C7H6Br2ClN, 1 gram. Strem.

- Application Notes and Protocols: Atropselective Suzuki-Miyaura Coupling with 3,4,5-Tribromo-2,6-dimethylpyridine. Benchchem.

- 3,5-dibromo-4-chloro-2,6-dimethyl-pyridine. Sigma-Aldrich.

- 3,5-Dibromo-2,6-dimethylpyridine. PubChem.

- Preparation method for 2,6-dibromo methyl pyridine.

- 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum. ChemicalBook.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- 2,6-Lutidine. Wikipedia.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.

- Suzuki coupling of different chloropyridines with phenylboronic acids a.

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 2024.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H6Br2ClN | CID 3589112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H6Br2ClN) [pubchemlite.lcsb.uni.lu]

- 6. calpaclab.com [calpaclab.com]

- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Synthesis of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,5-Dibromo-4-chloro-2,6-dimethylpyridine, a highly substituted pyridine derivative of interest in medicinal chemistry and materials science. While a direct, one-pot synthesis for this specific molecule is not extensively documented, this guide outlines a logical and experimentally sound multi-step approach derived from established halogenation methodologies for pyridine rings. The synthesis commences with the commercially available 2,6-dimethylpyridine (2,6-lutidine) and proceeds through a sequential bromination and chlorination strategy. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the critical parameters for process control and optimization.

Introduction: The Significance of Polysubstituted Pyridines

Polysubstituted pyridine scaffolds are privileged structures in drug discovery and development. Their unique electronic properties and ability to engage in various non-covalent interactions make them ideal components of pharmacologically active agents. The specific substitution pattern of halogen atoms and alkyl groups on the pyridine ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, with its dense halogenation and flanking methyl groups, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a pathway originating from 2,6-dimethylpyridine. The core challenge lies in the regioselective introduction of the three halogen atoms. The methyl groups at the 2 and 6 positions sterically hinder direct substitution at these sites and electronically activate the 3, 4, and 5 positions for electrophilic substitution.

Our proposed synthetic strategy involves a two-step halogenation sequence:

-

Dibromination: Electrophilic bromination of 2,6-dimethylpyridine to yield 3,5-dibromo-2,6-dimethylpyridine. The methyl groups direct the incoming electrophiles to the 3 and 5 positions.

-

Chlorination: Subsequent chlorination of the dibrominated intermediate at the 4-position.

This sequence is predicated on the principle that the electron-donating methyl groups will facilitate the initial electrophilic bromination, while the subsequent introduction of a chlorine atom at the remaining activated position is also feasible.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step process starting from 2,6-dimethylpyridine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3,5-Dibromo-2,6-dimethylpyridine

The initial step involves the selective bromination of 2,6-dimethylpyridine at the 3 and 5 positions. This is a classic electrophilic aromatic substitution reaction.

Reaction Mechanism: The reaction proceeds via the generation of an electrophilic bromine species which is then attacked by the electron-rich pyridine ring. The methyl groups at the 2 and 6 positions direct the substitution to the 3 and 5 positions.

Caption: Electrophilic bromination mechanism.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-dimethylpyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Reagent Addition: Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the reaction mixture at room temperature with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylpyridine | [1][2] |

| Brominating Agent | Bromine (Br₂) | [3] |

| Stoichiometry (Lutidine:Br₂) | 1 : 2.2 | |

| Solvent | Glacial Acetic Acid | |

| Reaction Temperature | Room Temperature | |

| Typical Yield | 70-85% |

Part 2: Synthesis of this compound

The second step involves the chlorination of the 3,5-dibromo-2,6-dimethylpyridine intermediate at the 4-position.

Reaction Mechanism: Similar to bromination, this is an electrophilic aromatic substitution. The electron-rich 4-position of the dibrominated intermediate is susceptible to attack by an electrophilic chlorine species.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dibromo-2,6-dimethylpyridine (1 equivalent) in a strong acid, such as concentrated sulfuric acid or oleum, which also acts as a catalyst.

-

Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas. The choice of agent and conditions will influence the reactivity and selectivity.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature should be determined empirically.

-

Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and then with a dilute solution of sodium bicarbonate.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromo-2,6-dimethylpyridine | [4] |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | |

| Solvent/Catalyst | Concentrated Sulfuric Acid | |

| Reaction Temperature | 50-80 °C | |

| Typical Yield | 60-75% |

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is grounded in well-established principles of electrophilic aromatic substitution on pyridine rings. The directing effects of the methyl groups are predictable and have been extensively documented.

In-Process Controls for Self-Validation:

-

Spectroscopic Analysis: At each stage, the identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts and coupling patterns for the aromatic protons and methyl groups will provide definitive structural confirmation.

-

Chromatographic Purity: The purity of the compounds should be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC). A single, sharp peak is indicative of a pure compound.

-

Melting Point Determination: A sharp and consistent melting point for the final crystalline product serves as a reliable indicator of its purity.

Conclusion and Future Directions

This guide has outlined a robust and logical synthetic route for the preparation of this compound from 2,6-dimethylpyridine. The described protocols are based on established chemical transformations and offer a clear path for researchers in the fields of medicinal chemistry and materials science to access this valuable building block.

Future work could focus on the optimization of reaction conditions to improve yields and minimize the formation of byproducts. Furthermore, exploring alternative, greener halogenating agents and catalytic systems could enhance the environmental sustainability of the synthesis. The development of a one-pot procedure for the direct tri-halogenation of 2,6-lutidine would also be a significant advancement.

References

-

Organic Syntheses Procedure for 2,6-dimethylpyridine. Available at: [Link][5]

-

Google Patents. Preparation method for 2,6-dibromo methyl pyridine. CN105399661A. Available at: [3]

-

PubChem. 3,5-Dibromo-2,6-dimethylpyridine. Available at: [Link][4]

Sources

- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 3. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 4. 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3,5-Dibromo-4-chloro-2,6-dimethylpyridine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3,5-dibromo-4-chloro-2,6-dimethylpyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into the compound's chemical structure, a plausible synthetic pathway with detailed experimental considerations, its predicted physicochemical and spectral properties, and its potential applications in the pharmaceutical and agrochemical industries.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic heterocycle. The pyridine core, a foundational scaffold in medicinal chemistry, is functionalized with two bromine atoms, one chlorine atom, and two methyl groups. This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate for the synthesis of more complex molecules. The presence of multiple halogen atoms offers distinct opportunities for regioselective functionalization, primarily through cross-coupling reactions, which are pivotal in modern drug discovery.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₆Br₂ClN | [2] |

| Molecular Weight | 299.39 g/mol | [2] |

| CAS Number | 633318-46-4 | [2] |

| Appearance | White to Yellow Solid | [3] |

| Monoisotopic Mass | 296.85555 Da | [2] |

| Predicted XLogP3 | 3.7 | [2] |

Strategic Synthesis Pathway

A robust synthetic route to this compound can be envisioned through a multi-step process commencing with the readily available starting material, 2,6-dimethylpyridine (2,6-lutidine). The logical progression involves the sequential halogenation and functional group manipulation of the pyridine ring.

Sources

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

An In-Depth Technical Guide to the Reactivity Profile of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, appearing in 62 FDA-approved drugs and countless functional materials.[1] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its versatile scaffold that allows for precise, multi-vector functionalization.[2][3][4][5]

This guide focuses on a particularly valuable, albeit challenging, building block: This compound . This molecule is a trifunctionalized electrophile, presenting a fascinating case study in chemoselectivity. The interplay between the different halogen substituents (Br vs. Cl), their positions on the electron-deficient pyridine ring, and the steric hindrance imposed by the two methyl groups at the 2- and 6-positions creates a nuanced reactivity profile.[6][7] Understanding and controlling this reactivity is paramount for its effective use in the synthesis of complex molecular architectures.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for strategic derivatization of this versatile pyridine core.

Structural and Electronic Landscape

The reactivity of this compound is governed by a confluence of steric and electronic factors.

-

Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, rendering the ring π-deficient. This effect is most pronounced at the C2, C4, and C6 positions.[8] Consequently, the C4-Cl bond is significantly activated towards nucleophilic aromatic substitution (SNAr) because the nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[8][9][10]

-

Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, which dictates the general reactivity order of I > Br > Cl.[11][12] Therefore, the C3 and C5 bromine atoms are the primary sites for cross-coupling.

-

Steric Hindrance: The methyl groups at the C2 and C6 positions flank all three halogenated sites. This steric bulk can hinder the approach of bulky reagents and catalysts, often necessitating the use of specialized ligands (e.g., bulky phosphines in cross-coupling) or more forcing reaction conditions.[7][13]

This unique combination of features allows for a highly orthogonal approach to synthesis: SNAr reactions can be directed to the C4 position, while cross-coupling or metal-halogen exchange can be targeted at the C3 and C5 positions.

Visualizing the Reactivity Landscape

The following diagram illustrates the primary pathways for the selective functionalization of the this compound core.

Caption: Core reactivity pathways for the pyridine scaffold.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for functionalizing the C-Br bonds at the C3 and C5 positions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for excellent selectivity.[11][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust method for forming C-C bonds.[14][15] For this compound, this reaction proceeds selectively at the bromine-substituted positions.[16][17] Studies on similar polyhalogenated pyridines have shown that careful control of stoichiometry (e.g., using one equivalent of boronic acid) can sometimes allow for mono-arylation, while an excess will lead to diarylation.[18]

-

Catalyst/Ligand Choice: The steric hindrance from the 2,6-dimethyl groups necessitates a catalyst system that is both highly active and sterically accessible. A common choice is a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[19]

-

Base and Solvent: A moderately strong base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the transmetalation step. The choice of solvent (e.g., dioxane/water, DME, or toluene) is critical for solubilizing the reactants and promoting catalytic turnover.

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and potassium carbonate (3.0 equiv.).

-

Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to yield the 3,5-diaryl-4-chloro-2,6-dimethylpyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[20] This reaction is highly effective for the alkynylation of the C3 and C5 positions of the pyridine core. Research on polyhalogenated pyridines demonstrates that excellent regioselectivity for the C-Br bonds can be achieved.[21][22]

-

Catalyst System: The standard Pd(PPh₃)₄/CuI system is often effective. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst forms a copper(I) acetylide intermediate, which participates in the transmetalation step.

-

Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).

-

Add degassed triethylamine as the solvent.

-

Add the terminal alkyne (2.5 equiv.) dropwise to the mixture at room temperature.

-

Heat the reaction to 60-80 °C for 6-12 hours, monitoring for completion.

-

Cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the 3,5-dialkynyl-4-chloro-2,6-dimethylpyridine product.

Stille Coupling

The Stille reaction couples an organohalide with an organostannane reagent.[23][24][25] It is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback.[24] For the target molecule, Stille coupling offers a reliable method for introducing aryl, heteroaryl, or vinyl groups at the C3 and C5 positions, with high selectivity over the C4-Cl bond.[26]

-

Catalyst: Pd(PPh₃)₄ is the most common and reliable catalyst for Stille couplings.[25]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or DMF are typically used.

-

Additives: In some cases, additives like LiCl can accelerate the transmetalation step by facilitating the cleavage of the tin-carbon bond.

-

In a flame-dried flask under argon, dissolve this compound (1.0 equiv.) and lithium chloride (3.0 equiv.) in anhydrous toluene.

-

Add the organostannane reagent (e.g., tributyl(vinyl)tin, 2.2 equiv.).

-

Add Pd(PPh₃)₄ (0.05 equiv.) and degas the mixture with argon for 15 minutes.

-

Heat the reaction to 110 °C for 16-24 hours.

-

After cooling, dilute the reaction with diethyl ether and add a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.

-

Filter the mixture through Celite, wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[27][28] This reaction is crucial for synthesizing many pharmaceuticals.[29] Applying this to the dibromo-chloro-lutidine scaffold at the C3/C5 positions is challenging due to the steric hindrance from the adjacent methyl groups. Success often requires highly active, specialized catalyst systems.[29][30]

-

Catalyst/Ligand: The steric congestion around the C-Br bonds necessitates the use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl ligands in combination with a palladium source like Pd₂(dba)₃. These ligands form highly active, low-coordinate Pd(0) species that can undergo oxidative addition even with sterically hindered substrates.[31]

-

Base: A strong, non-nucleophilic base is required, such as NaOtBu or LiHMDS. These bases are strong enough to deprotonate the amine without competing in side reactions.

-

In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), a suitable bulky phosphine ligand (e.g., RuPhos, 0.08 equiv.), and sodium tert-butoxide (2.5 equiv.).

-

Add this compound (1.0 equiv.) and the desired amine (2.2 equiv.).

-

Add anhydrous, degassed toluene or dioxane as the solvent.

-

Seal the tube and heat to 100-120 °C for 18-36 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography.

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 90-100 |

| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | TEA, DIPA | TEA, DMF | 60-80 |

| Stille | Pd(PPh₃)₄ | PPh₃ | None | Toluene, DMF | 110 |

| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos, BrettPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 100-120 |

| Table 1: Summary of Typical Conditions for Cross-Coupling Reactions. |

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro position is highly susceptible to nucleophilic attack due to the powerful electron-withdrawing effect of the para-nitrogen atom.[9] This provides a reaction pathway that is completely orthogonal to the palladium-catalyzed chemistry at the C3/C5 positions.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides a low-energy pathway for the reaction. The subsequent elimination of the chloride ion restores aromaticity.

Note: The above DOT script is a placeholder for a chemical structure diagram. A visual representation would show the pyridine ring with substituents, the attack of a nucleophile (e.g., RO⁻) at C4, the formation of the anionic intermediate with charge delocalized to the nitrogen, and the final expulsion of Cl⁻.

Caption: The Addition-Elimination Mechanism of SNAr.

-

To a solution of this compound (1.0 equiv.) in anhydrous methanol, add sodium methoxide (1.5 equiv., either as a solid or a solution in methanol) at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by adding water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify by column chromatography if necessary to yield 3,5-dibromo-4-methoxy-2,6-dimethylpyridine.

Part 3: Metal-Halogen Exchange

Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful method for converting an aryl halide into a potent aryl-lithium or aryl-magnesium nucleophile.[32][33] The reaction rate follows the trend I > Br > Cl, making the C3 and C5 positions of the target molecule prime candidates for selective exchange while leaving the C4-Cl bond intact.[33]

-

Reagent and Temperature: The reaction is typically performed with an alkyllithium reagent like n-BuLi or s-BuLi at very low temperatures (-78 °C to -100 °C) in an ethereal solvent like THF or diethyl ether.[34] The low temperature is critical to prevent side reactions, such as the lithiated intermediate attacking another molecule of starting material or undergoing decomposition.

-

Quenching Electrophile: The newly formed aryllithium species is highly reactive and must be trapped in situ with an electrophile (e.g., CO₂, DMF, aldehydes, ketones) to yield the desired functionalized product.

-

In a flame-dried, three-neck flask under argon, dissolve this compound (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 equiv. for double exchange) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of the desired electrophile (e.g., dry ice for carboxylation, or benzaldehyde for alcohol formation, 2.5 equiv.) in THF.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Part 4: Strategic and Sequential Functionalization

The orthogonal reactivity of the C4-Cl and C3/C5-Br positions allows for the rational design of complex, multi-substituted pyridines. By carefully choosing the sequence of reactions, one can achieve a high degree of molecular diversity from a single starting material.

Caption: Sequential functionalization strategies for the pyridine core.

This strategic approach is invaluable in drug discovery for structure-activity relationship (SAR) studies, where systematic modification of different positions on a core scaffold is required to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a highly versatile synthetic intermediate whose reactivity is a textbook example of chemoselectivity driven by electronic and steric effects. The pronounced difference in reactivity between the C4-chloro group (favoring SNAr) and the C3/C5-bromo groups (favoring palladium-catalyzed cross-coupling and metal-halogen exchange) provides a robust platform for orthogonal synthesis. By understanding the principles that govern these transformations, researchers can strategically and efficiently access a wide array of complex, polysubstituted pyridine derivatives for applications ranging from pharmaceuticals to advanced materials.

References

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.

- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.

- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.

- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo.

- The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals - Benchchem.

- Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate.

- Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.

- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung.

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing). Available at: [Link]

- a) Lithium‐halogen exchange of 2,5‐dibromopyridine 22.[⁸¹] (NB: % D... - ResearchGate.

- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate.

- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications.

- Buchwald–Hartwig amination - Wikipedia.

- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate.

- Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed.

- Stille Coupling - Organic Chemistry Portal.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.

- Metal–halogen exchange - Wikipedia.

- Sonogashira coupling - Wikipedia.

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Stille reaction - Wikipedia.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- The Mechanisms of the Stille Reaction - University of Windsor.

- Buchwald-Hartwig Amination - Chemistry LibreTexts.

- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.

- Stille Coupling - Chemistry LibreTexts.

- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.

- Application Notes and Protocols: Atropselective Suzuki-Miyaura Coupling with 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem.

- Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes - ResearchGate.

- Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - NIH.

- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines | Journal of the American Chemical Society.

- LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive.

- Steric and Electronic Effects in Basic Dyes - ResearchGate.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Stille Coupling [organic-chemistry.org]

- 24. Stille reaction - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 29. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 32. znaturforsch.com [znaturforsch.com]

- 33. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 34. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

An In-Depth Technical Guide to the Solubility of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine in Organic Solvents

Abstract

3,5-Dibromo-4-chloro-2,6-dimethylpyridine is a halogenated pyridine derivative of significant interest as a versatile building block in synthetic organic chemistry and drug discovery. The successful application of this compound in reaction design, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. We delve into the molecular factors governing its solubility, offer a predicted solubility profile across a range of common organic solvents, and present a detailed, self-validating experimental protocol for its quantitative determination using the isothermal shake-flask method. This guide is intended for researchers, chemists, and formulation scientists who require a robust framework for handling and utilizing this compound effectively.

Compound Profile: this compound

Chemical Identity

This compound is a polysubstituted aromatic heterocycle. Its core structure is a pyridine ring, a foundational scaffold in medicinal chemistry, modified with two bromine atoms, one chlorine atom, and two methyl groups.

-

IUPAC Name: this compound[1]

-

Synonyms: 3,5-dibromo-4-chloro-2,6-lutidine

Physicochemical Properties & Structural Analysis

The solubility behavior of a compound is dictated by its physicochemical properties.

-

Physical Form: It is typically supplied as a solid.

-

Predicted Lipophilicity (XLogP3-AA): 3.7[1]

The predicted XLogP value of 3.7 indicates a significant nonpolar character.[1] This lipophilicity is primarily driven by the two large, polarizable bromine atoms and the chlorine atom. Conversely, the pyridine nitrogen introduces a polar, basic site capable of acting as a hydrogen bond acceptor. However, the adjacent methyl groups at positions 2 and 6 provide considerable steric hindrance, potentially limiting the accessibility of the nitrogen lone pair for strong solute-solvent interactions, particularly with bulky protic solvents. This structural arrangement suggests a favorable solubility profile in a range of nonpolar to polar aprotic organic solvents, with limited solubility anticipated in highly polar, protic solvents like water.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The dissolution of a crystalline solid is an equilibrium process governed by two main energetic considerations: the lattice energy of the solid (the energy required to break apart the crystal) and the solvation energy (the energy released when solute molecules are stabilized by solvent molecules).

For this compound, we can predict its behavior in different solvent classes:

-

Nonpolar & Weakly Polar Solvents (e.g., Toluene, Dichloromethane, Diethyl Ether): The dominant intermolecular forces in these solvents are London dispersion forces. The highly polarizable bromine and chlorine atoms on the solute molecule can readily engage in these interactions, suggesting moderate to high solubility.

-

Polar Aprotic Solvents (e.g., THF, Acetone, DMSO, DMF): These solvents possess a significant dipole moment but lack acidic protons. They can effectively solvate the polar C-X bonds (where X = Cl, Br) and the pyridine ring's dipole. The pyridine nitrogen can act as a hydrogen bond acceptor for any weak C-H donors or interact via dipole-dipole forces. High solubility is generally expected in this class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds. While the pyridine nitrogen can accept a hydrogen bond, the strong solvent-solvent hydrogen bonding network (especially in water) must be disrupted. Given the compound's high lipophilicity and sterically hindered nitrogen, the energetic cost of creating a cavity in the solvent and disrupting its network is high, leading to predicted low solubility.

Predicted Solubility Profile

| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexanes, Toluene | Moderate to High | Favorable van der Waals and dispersion forces with the halogenated, lipophilic structure. |

| Weakly Polar | Dichloromethane (DCM), Chloroform, Diethyl Ether | High | Excellent balance of polarity to interact with the pyridine ring and dispersion forces for the halo-substituents. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | Strong dipole-dipole interactions and capacity to solvate the entire molecule effectively. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Highly polar nature effectively overcomes crystal lattice energy. Often used for creating high-concentration stock solutions. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Competition between solute-solvent hydrogen bonding and the solvent's own H-bond network. Lipophilicity of the solute limits miscibility. |

| Polar Protic | Water | Insoluble | The high energy required to break the water's hydrogen-bonding network is not compensated by the solvation of the highly lipophilic molecule. |

Gold-Standard Protocol: Quantitative Solubility Determination by Isothermal Shake-Flask Method

To move beyond prediction, rigorous experimental determination is necessary. The isothermal shake-flask method is a widely accepted, robust technique for measuring the thermodynamic equilibrium solubility of a compound.

Expertise & Rationale

This protocol is designed to be self-validating. The core principle is to establish a true thermodynamic equilibrium between the undissolved solid solute and a saturated solution at a constant temperature. Using an excess of the solid is critical to ensure saturation. The subsequent analysis by a validated HPLC method provides accurate and reproducible quantification. The choice of HPLC-UV is based on the presence of the UV-active pyridine chromophore, which allows for sensitive detection.

Materials & Reagents

-

This compound (purity >95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control or a thermostatted water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials for HPLC

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

Step-by-Step Experimental Procedure

-

Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. This will be the high-concentration stock for creating the calibration curve.

-

Preparation of Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards of known concentrations. This series should bracket the expected solubility concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 10-20 mg into 2 mL of the test solvent). The key is to have visible undissolved solid at the end of the experiment.

-

Equilibration (The Causality Pillar):

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm).

-

Rationale: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring the entire solution reaches equilibrium, not just the layer in direct contact with the solid. A constant temperature is non-negotiable as solubility is highly temperature-dependent.

-

Equilibrate for a minimum of 24 hours. To ensure equilibrium has been reached (a self-validating step), samples can be taken at 24h, 48h, and 72h. If the measured concentrations are statistically identical, equilibrium was achieved by 24h.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

-

Rationale: This step is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility. The filtration must be rapid to prevent temperature changes that could cause precipitation.

-

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate, documented dilution of the filtrate with the mobile phase to bring it within the range of the HPLC calibration curve.

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., Isocratic elution on a C18 column with a mobile phase of acetonitrile/water and UV detection at an appropriate wavelength, e.g., ~270 nm).

-

Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for trustworthiness.

-

Inject the filtered and diluted samples.

-

Calculation

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in desired units, such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask protocol.

Sources

3,5-Dibromo-4-chloro-2,6-dimethylpyridine molecular weight

An In-depth Technical Guide to 3,5-Dibromo-4-chloro-2,6-dimethylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes core physicochemical data, explores plausible synthetic strategies with mechanistic rationale, outlines critical safety protocols, and discusses its application in the synthesis of novel chemical entities.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic heterocycle. The pyridine core is fundamental to numerous pharmaceuticals, and its strategic functionalization with halogen atoms and methyl groups provides multiple reaction vectors for molecular elaboration.[1] The presence of two bromine atoms and one chlorine atom offers differential reactivity, enabling selective functionalization in cross-coupling and nucleophilic substitution reactions. This makes the compound a valuable scaffold for building molecular complexity.

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| Molecular Weight | 299.39 g/mol | [2][3][4] |

| Molecular Formula | C₇H₆Br₂ClN | [2][3][4] |

| CAS Number | 633318-46-4 | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to Yellow Solid | [5] |

| Canonical SMILES | CC1=C(C(=C(C(=N1)C)Br)Cl)Br | [4] |

| InChI Key | SFOGWSXQURLBNE-UHFFFAOYSA-N | [4][5] |

| Purity (Typical) | ≥95% | [5] |

| Topological Polar Surface Area | 12.9 Ų | [4][6] |

| Monoisotopic Mass | 296.85555 Da | [4][6] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.4!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.4!", fontcolor="#202124"]; C4 [label="C", pos="0,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.4!", fontcolor="#202124"]; C6 [label="C", pos="1.2,0.4!", fontcolor="#202124"];

// Substituents Me2 [label="H₃C", pos="-2.4,0.8!", fontcolor="#202124"]; Br3 [label="Br", pos="-2.4,-0.8!", fontcolor="#202124"]; Cl4 [label="Cl", pos="0,-1.8!", fontcolor="#202124"]; Br5 [label="Br", pos="2.4,-0.8!", fontcolor="#202124"]; Me6 [label="H₃C", pos="2.4,0.8!", fontcolor="#202124"];

// Draw bonds edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Me2; C3 -- Br3; C4 -- Cl4; C5 -- Br5; C6 -- Me6;

// Double bonds in the ring edge [style=double]; N1 -- C6; C2 -- C3; C4 -- C5; }

Caption: 2D structure of this compound.

Strategic Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines requires a carefully planned strategy. A plausible and efficient route to this compound starts from the readily available precursor, 2,6-dimethylpyridine (2,6-lutidine). The process involves sequential electrophilic halogenation.

Proposed Synthetic Workflow

The rationale for this multi-step synthesis is to control the regioselectivity of the halogenation. The electron-donating methyl groups activate the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions.

-

Step 1: Dibromination. The first step is the bromination of 2,6-dimethylpyridine. Due to the activating effect of the two methyl groups, the 3- and 5-positions are electronically enriched and sterically accessible. Using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., sulfuric acid) can yield 3,5-dibromo-2,6-dimethylpyridine. The strong acid protonates the pyridine nitrogen, further directing the electrophiles to the meta positions.

-

Step 2: Chlorination. The subsequent chlorination targets the remaining unsubstituted position on the ring, C4. The presence of two electron-withdrawing bromine atoms deactivates the ring, requiring more forcing conditions for the final chlorination step. A potent electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, in the presence of a Lewis acid or in a strong acid medium, facilitates the introduction of the chlorine atom at the C4 position. The regioselectivity is driven by the directing effects of the existing substituents.

Caption: Proposed synthetic workflow from 2,6-dimethylpyridine.

Applications in Drug Discovery and Chemical Synthesis

Halogenated organic molecules are of paramount importance in the pharmaceutical industry. The carbon-halogen bond can serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds, and halogens can act as bioisosteres or modulate a molecule's pharmacokinetic properties.[7]

This compound is a prime candidate for a fragment or scaffold-based drug discovery approach for several reasons:

-

Orthogonal Reactivity: The C-Br bonds are generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures.

-

Vectorial Exploration of Chemical Space: The three halogen atoms provide distinct vectors for derivatization. This is invaluable for Structure-Activity Relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Scaffold Rigidity: The pyridine core provides a rigid and planar scaffold, which can be advantageous for binding to protein targets by reducing the entropic penalty upon binding. The methyl groups can provide beneficial steric interactions or be further functionalized.

The pyridine nucleus itself is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of diseases, from viral infections to cancer.[1] This compound serves as an advanced intermediate for accessing novel, highly substituted pyridine analogs for screening in such programs.

Safety, Handling, and Storage Protocols

Due to its classification, this compound must be handled with stringent safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides clear hazard warnings for this compound.[4]

Table 2: GHS Hazard Identification

| Hazard Code | Description | Class |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |